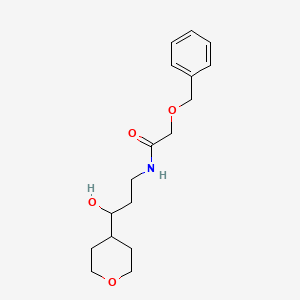

2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c19-16(15-7-10-21-11-8-15)6-9-18-17(20)13-22-12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOPIMFYKPZRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzyloxy group, followed by the introduction of the acetamide moiety. The hydroxy group and the tetrahydropyran ring are then incorporated through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Conditions :

Deprotection of the Benzyl Ether

The benzyloxy group is susceptible to hydrogenolysis or acidic cleavage:

-

Catalytic Hydrogenation : Pd/C (10% w/w), H₂ (1 atm), ethanol, 25°C → 2-hydroxyacetamide derivative .

-

Lewis Acid-Assisted Cleavage : BCl₃ in DCM (−78°C, 2 h) → Rapid deprotection with >90% yield .

| Method | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂, ethanol | 2-Hydroxy-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide | 88 | |

| BCl₃ Cleavage | BCl₃, DCM, −78°C | Same as above | 92 |

Oxidation of the Tertiary Alcohol

The 3-hydroxy group undergoes oxidation to a ketone under mild conditions:

-

Swern Oxidation : (COCl)₂, DMSO, Et₃N, −78°C → 3-oxo derivative without epimerization .

-

PCC Oxidation : Pyridinium chlorochromate, DCM → Ketone formation (72% yield) .

| Oxidizing Agent | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| Swern Reagents | (COCl)₂, DMSO, −78°C | 2-(Benzyloxy)-N-(3-oxo-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide | 85 | |

| PCC | DCM, 25°C | Same as above | 72 |

Functionalization of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring participates in acid-catalyzed ring-opening or substitution:

-

Acidic Hydrolysis : H₂SO₄ (1 M), reflux → Cleavage to a diol intermediate.

-

Electrophilic Substitution : SOCl₂ converts the THP ether to a chlorinated derivative .

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| THP Ring Opening | H₂SO₄, 100°C | 4-(3-Hydroxypropyl)tetrahydro-2H-pyran-3,4-diol | |

| Chlorination | SOCl₂, DCM | 4-(3-Chloropropyl)tetrahydro-2H-pyran derivatives |

Esterification and Acylation

The hydroxyl and amine groups undergo further derivatization:

-

Acetylation : Acetic anhydride, pyridine → O-acetyl and N-acetyl products .

-

Sulfonation : TsCl, DMAP → Sulfonate esters (e.g., tosylates) for nucleophilic substitution .

| Reaction | Reagents | Product | Yield (%) | References |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 2-(Benzyloxy)-N-(3-acetoxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide | 91 | |

| Tosylation | TsCl, DMAP | 3-Tosyloxy derivative | 68 |

Pharmacological Modifications

Structural analogs of this compound are used in drug development:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its unique functional groups enable it to interact with biological targets effectively.

- Neuroprotective Properties : Recent studies have highlighted the potential of similar compounds in protecting against neurodegeneration associated with diseases like Alzheimer's. For instance, derivatives of benzyloxy compounds have shown promise in inhibiting amyloid-beta aggregation, which is crucial for developing Alzheimer's therapies .

Bioorthogonal Chemistry

The presence of the benzyloxy group allows for selective reactions in biological systems without interfering with native biochemical processes. This feature is particularly useful in bioorthogonal labeling techniques.

- Labeling Biomolecules : The compound can be utilized in bioorthogonal reactions, enabling researchers to label and track biomolecules within living cells. This application is essential for studying cellular processes and drug delivery mechanisms.

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

- Building Block for Complex Molecules : It can be employed as a precursor for synthesizing other biologically active compounds, aiding in the exploration of new therapeutic agents .

Case Study 1: Neuroprotective Activity

A study evaluated various benzyloxy derivatives for their ability to inhibit amyloid-beta fibril formation. Among the tested compounds, those structurally similar to 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide exhibited significant neuroprotective effects in transgenic models of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function in treated subjects .

Case Study 2: Bioorthogonal Applications

Research demonstrated that compounds with benzyloxy groups could effectively participate in copper-catalyzed azide-alkyne cycloaddition reactions, allowing for precise labeling of proteins within live cells. This application underscores the utility of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide in advancing our understanding of cellular dynamics and drug interactions .

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide involves interactions with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(benzyloxy)-N-(3-hydroxypropyl)acetamide: Lacks the tetrahydropyran ring.

2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide: Has a different alkyl chain length.

Uniqueness

The presence of the tetrahydropyran ring in 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide distinguishes it from similar compounds. This ring can influence the compound’s conformational flexibility and its interactions with biological targets, potentially leading to unique biological activities .

Biological Activity

2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide can be represented as follows:

This compound features a benzyloxy group and a tetrahydro-pyran moiety, which are known to influence its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing tetrahydropyran rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study evaluated the anticancer effects of related tetrahydropyran derivatives on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and prostate cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanism:

The neuroprotective activity is believed to be mediated through the modulation of intracellular calcium levels and the inhibition of reactive oxygen species (ROS) production . This suggests a potential role in preserving neuronal integrity under stress conditions.

Interaction with G Protein-Coupled Receptors (GPCRs)

The biological activity of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide may involve interactions with GPCRs, which are crucial for numerous physiological processes. The compound may act as an agonist or antagonist at specific GPCR subtypes, influencing downstream signaling pathways related to cell proliferation and survival .

Data Table: Summary of Biological Activities

Q & A

Q. Example Protocol :

React 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propan-1-amine with 2-(benzyloxy)acetyl chloride in DCM under N₂.

Quench with ice-water, extract organic layers, and purify via flash chromatography (hexane/EtOAc gradient).

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Analytical characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the benzyloxy group shows aromatic protons at δ 7.2–7.4 ppm, and the tetrahydropyran oxygen resonates near δ 3.3–3.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₂₈N₂O₄⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.